molecular formula C9H18O3 B2667120 2-(Hexyloxy)propanoic acid CAS No. 153486-42-1

2-(Hexyloxy)propanoic acid

Cat. No.: B2667120
CAS No.: 153486-42-1
M. Wt: 174.24
InChI Key: DPHRJRNNUWUSSV-UHFFFAOYSA-N
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Description

2-(Hexyloxy)propanoic acid is an organic compound with the molecular formula C9H18O3. It is a derivative of propanoic acid, where a hexyloxy group is attached to the second carbon atom of the propanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hexyloxy)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of propanoic acid with hexanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to promote the esterification process. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the hexyloxy group.

Scientific Research Applications

2-(Hexyloxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hexyloxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biochemical pathways and cellular processes, making it a valuable compound for studying molecular interactions and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: The parent compound of 2-(Hexyloxy)propanoic acid.

    Hexanoic acid: A similar compound with a different alkyl chain length.

    2-(Butyloxy)propanoic acid: Another derivative with a shorter alkyl chain.

Uniqueness

This compound is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-hexoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHRJRNNUWUSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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